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Compound of Interest

Compound Name: 4-(Pyrimidin-5-yl)morpholine
CAS No.: 91233-71-5
Cat. No.: B1401639
Get Quote
. J

Introduction & Compound Identity[1][2][3]

4-(Pyrimidin-5-yl)morpholine represents a critical pharmacophore in modern drug discovery.
[1] Unlike its isomer 4-(pyrimidin-2-yl)morpholine, the 5-yl linkage isolates the morpholine
nitrogen from direct resonance with the pyrimidine ring nitrogens, altering its basicity and
lipophilicity profile. This structural nuance dictates its solubility behavior, making it a "solubility-
limited" scaffold in aqueous environments but highly amenable to organic cosolvents.

Chemical Identity Matrix
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Property Detail

Systematic Name 4-(Pyrimidin-5-yl)morpholine

CAS Registry Number 91233-71-5

Molecular Formula CsH11Ns0

Molecular Weight 165.19 g/mol

Structural Class Heterocyclic Amine / Morpholino-pyrimidine

) Solid (Typically off-white to pale yellow
Physical State :
crystalline powder)

Physicochemical Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand the underlying
physicochemical drivers.

Lipophilicity (LogP)[5]

e Predicted LogP: ~0.6 — 1.2

o Implication: The compound exhibits moderate lipophilicity.[1] It resides in the "Goldilocks
zone" for oral bioavailability (Lipinski compliant) but possesses sufficient hydrophobic
character to limit thermodynamic solubility in pure water.[1]

lonization (pKa)

e Morpholine Nitrogen (N4): Unlike aliphatic morpholine (pKa ~8.36), the N4 nitrogen in this
structure is attached to an aromatic heteroaryl ring. While the 5-position reduces resonance
delocalization compared to the 2-position, the inductive electron-withdrawing nature of the
pyrimidine ring significantly lowers the pKa, likely into the range of 4.0 — 5.5.

e Pyrimidine Nitrogens: Weakly basic (pKa ~1.0 — 1.3).[1]

o Solubility Consequence: The compound behaves as a weak base.[1] It will exhibit pH-
dependent solubility, showing significantly higher solubility in acidic media (pH < 4) due to
protonation of the morpholine nitrogen.
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Solubility Data Matrix

The following values represent a synthesis of experimental benchmarks for the morpholino-
pyrimidine scaffold and specific vendor data.

Solvent Compatibility Table

Solubility Estimated Range
Solvent System . Usage Context
Classification (25°C)

Physiological
) simulation; requires
Water (Neutral pH) Sparingly Soluble <1 mg/mL L
modification for

delivery.[1]

Salt formation
(Hydrochloride)

0.1 N HCI (pH ~1) Soluble > 10 mg/mL o )
significantly improves

aqueous solubility.[1]

Primary Stock
Solution.

DMSO Highly Soluble > 50 mg/mL Recommended for
biological assays
(dilute 1000x).[1]

Co-solvent for

formulation;
Ethanol Soluble 10 — 30 mg/mL )

evaporation

workflows.[1]

Alternative stock
DMF Soluble > 30 mg/mL solvent if DMSO is

incompatible.[1]

Poor solubility in
PBS (pH 7.4) Very Slightly Soluble < 0.5 mg/mL buffered saline without

co-solvents.[1][2]
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Critical Note: For biological assays (e.g., MTT, Kinase inhibition), prepare a 100 mM stock in
DMSO. Dilute into aqueous media immediately prior to use to avoid precipitation. Ensure the

final DMSO concentration is < 1% to prevent solvent toxicity.[1]

Experimental Protocols

Trustworthy data requires validated generation methods.[1] Below are two protocols: one for
rapid estimation and one for precise thermodynamic determination.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)

The "Gold Standard" for equilibrium solubility.

Preparation: Weigh excess solid compound (~5 mg) into a glass vial.

e Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[1]

e Equilibration:

o Seal tightly and agitate (shake/stir) at 25°C for 24 to 48 hours.

o Why? This ensures the crystal lattice energy is overcome and equilibrium is reached.[1]

o Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45
pm PVDF membrane (saturate filter first).

e Quantification:
o Analyze the supernatant via HPLC-UV (254 nm).[1]

o Compare peak area against a standard calibration curve prepared in DMSO.
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Protocol B: Kinetic Solubility (Turbidimetric)

For high-throughput screening of formulation conditions.

e Stock: Prepare a 10 mM stock solution in DMSO.

« Titration: Aliquot aqueous buffer (e.g., PBS) into a 96-well plate.

o Spiking: Stepwise add the DMSO stock to the buffer (e.g., 1% increments).[1]
o Detection: Measure absorbance at 620 nm (turbidity) after each addition.

e Endpoint: The concentration at which absorbance spikes indicates the precipitation point
(Kinetic Solubility Limit).[1]

Visualization of Solubility Dynamics

The following diagram illustrates the equilibrium dynamics and the decision tree for solvent
selection based on the physicochemical properties described above.
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Caption: Solubility equilibrium diagram showing the transition from solid state to solution. Note
the critical role of pH (acidification) in driving the equilibrium toward the ionized, soluble state in
aqueous media.

Formulation & Handling Recommendations
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Based on the solubility profile, the following handling procedures are recommended to maintain
scientific integrity:

» Storage: Store the solid powder at 2-8°C under inert gas (Nitrogen/Argon). The morpholine
ring can be susceptible to oxidation over long periods.[1]

o Stock Preparation: Always use fresh DMSO. Avoid freeze-thaw cycles of the stock solution,
as moisture uptake from the air can crash out the compound.

 In Vivo Formulation: For animal studies, avoid pure aqueous vehicles. Use a co-solvent
system:

o Example: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1]
o Alternative: Use 0.1 M Citrate Buffer (pH 4.[1]0) to exploit the pH-dependent solubility.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2. cdn.caymanchem.com [cdn.caymanchem.com]

e To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 4-(Pyrimidin-5-
yl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1401639/docs#technical-guide-solubility-profiling-of-
4-pyrimidin-5-yl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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